molecular formula C9H10FNO B1343124 3-(2-Fluorophenoxy)azetidine CAS No. 918831-13-7

3-(2-Fluorophenoxy)azetidine

Cat. No. B1343124
M. Wt: 167.18 g/mol
InChI Key: BJPFEMLBDNVRDZ-UHFFFAOYSA-N
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Description

The compound "3-(2-Fluorophenoxy)azetidine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated azetidines and their potential applications in medicinal chemistry. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and biological properties. For instance, the synthesis of 3-fluoroazetidinecarboxylic acids has been explored due to their stability against aldol cleavage and potential to inhibit pancreatic cancer cell growth .

Synthesis Analysis

The synthesis of fluorinated azetidines involves several steps, including bromofluorination, reduction, ring closure, and protective group manipulation. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid starts with the bromofluorination of a precursor amine, followed by reduction, ring closure, and deprotection to yield the fluorinated azetidine . Similarly, fluorocyclization strategies have been employed to create 3-functionalized oxetanes and azetidines, marking the first example of using this strategy for four-membered heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated azetidines is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The introduction of fluorine can enhance the stability of the compound and affect its interaction with biological targets. For instance, the presence of a fluorine atom in the 3-position of azetidine can prevent the reverse aldol opening that makes amides of 3-hydroxyazetidinecarboxylic acids unstable .

Chemical Reactions Analysis

Fluorinated azetidines can participate in various chemical reactions, particularly as intermediates in the synthesis of peptide scaffolds and iminosugars. The 3-fluoroazetidine moiety can be incorporated into peptides, potentially altering their biological activity. For example, trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, has been shown to inhibit the growth of pancreatic cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidines are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and affect its hydrogen bonding capabilities. These properties are crucial for the compound's potential as a medicinal agent, as they can influence its pharmacokinetics and pharmacodynamics. For example, the synthesis of various 3'-azido analogues of pyrimidine deoxyribonucleosides, which include fluorinated moieties, has been explored for their antiviral activity against HIV .

Scientific Research Applications

Azetidines, which include “3-(2-Fluorophenoxy)azetidine”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines are used in the synthesis of various organic compounds due to their unique reactivity .
    • They are also used in medicinal chemistry for the development of new drugs .
    • The outcomes of these applications also vary, but generally involve the successful synthesis of a desired compound or the development of a drug with desired properties .
  • Polymer Chemistry

    • Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
    • The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
    • The methods of application or experimental procedures involve the polymerization of azetidines, which can be challenging due to the ring-strained nitrogen containing monomers .
    • The outcomes of these applications are polymers with various structures and degrees of control .
  • Chemical Synthesis

    • “3-(2-Fluorophenoxy)azetidine” is a chemical compound that can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • The specific methods of application or experimental procedures would depend on the particular research study or application .
    • The outcomes of these applications also vary, but generally involve the successful synthesis of a desired compound or the development of a drug with desired properties .
  • Pharmaceutical Research

    • Azetidines, including “3-(2-Fluorophenoxy)azetidine”, can be used in pharmaceutical research .
    • They can be used to develop new drugs with improved pharmacokinetic properties and metabolic stability .
    • The methods of application or experimental procedures would depend on the particular research study or application .
    • The outcomes of these applications also vary, but generally involve the successful development of a drug with desired properties .
  • Chemical Industry

    • “3-(2-Fluorophenoxy)azetidine” can be used in various areas of the chemical industry, including the synthesis of other chemical compounds .
    • The specific methods of application or experimental procedures would depend on the particular synthesis or application .
    • The outcomes of these applications also vary, but generally involve the successful synthesis of a desired compound .

properties

IUPAC Name

3-(2-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFEMLBDNVRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604058
Record name 3-(2-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)azetidine

CAS RN

918831-13-7
Record name 3-(2-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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